8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H9ClN4/c10-8-9-13-12-7(5-6-1-2-6)14(9)4-3-11-8/h3-4,6H,1-2,5H2 |
InChI Key |
KGAHOGAQEAMFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Triazolo-Pyrazine Core
2-Chloro-3-hydrazinylpyrazine reacts with triethyl orthoformate under reflux conditions to form the triazolo-pyrazine backbone. For example:
Introduction of Cyclopropylmethyl Group
The cyclopropylmethyl moiety is introduced via nucleophilic substitution or alkylation:
-
Method A : Reacting 8-chloro-triazolo[4,3-a]pyrazine with cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃).
-
Method B : Using cyclopropylmethylamine in a palladium-catalyzed coupling reaction.
-
Dissolve 8-chloro-triazolo[4,3-a]pyrazine (1 eq) in dry DMF.
-
Add cyclopropylmethyl bromide (1.2 eq) and K₂CO₃ (2 eq).
-
Stir at 80°C for 6 hours.
-
Purify via column chromatography (hexane/EtOAc 4:1).
Yield : 78–85%.
One-Pot Oxidative Cyclization
A streamlined approach uses chloramine T (TsCl·3H₂O) as an oxidizing agent:
-
Reagents : 2-Chloro-3-hydrazinylpyrazine, cyclopropylmethyl aldehyde, chloramine T.
-
Conditions : Ethanol, 70°C, 3 hours.
-
Mechanism : Aldehyde condensation followed by oxidative cyclization.
Advantages :
Alternative Routes via Intermediate Functionalization
Dichloropyrazine Derivatives
3,8-Dichloro-[1,triazolo[4,3-a]pyrazine serves as a versatile intermediate:
-
Synthesis : Cyclize 2,3-dichloropyrazine with hydrazine hydrate, followed by acylation and chlorination.
-
Substitution : Replace Cl at position 3 with cyclopropylmethyl via SNAr reaction.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2,3-Dichloropyrazine + N₂H₄·H₂O (EtOH, 80°C, 4h) | 89% |
| 2 | Cyclopropylmethyl bromide, K₂CO₃ (DMF, 80°C, 6h) | 76% |
Comparative Analysis of Methods
Structural Confirmation and Purity
Challenges and Optimization
-
Regioselectivity : Ensuring substitution at position 3 requires controlled stoichiometry.
-
Side Reactions : Over-alkylation minimized using excess cyclopropylmethyl bromide.
Industrial-Scale Considerations
-
Cost-Efficiency : Triethyl orthoformate and chloramine T are preferred for large batches.
-
Safety : Xylene and DMF require proper ventilation and handling.
Emerging Techniques
Chemical Reactions Analysis
Electrophilic and Nucleophilic Substitutions
The chlorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) :
-
Amination : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 8-amino derivatives .
-
Alkoxy substitution : Forms ethers with alkoxide nucleophiles under basic conditions (K₂CO₃, DMSO).
Example reaction :
Functionalization of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent undergoes:
-
Ring-opening reactions : Under acidic conditions (e.g., H₂SO₄), the cyclopropane ring opens to form a propyl chain.
-
Oxidation : Catalyzed by KMnO₄ in aqueous acetone to yield a carboxylic acid derivative.
Notable limitation : The cyclopropyl group’s strain enhances reactivity but may lead to side products if conditions are not tightly controlled .
Cross-Coupling Reactions
The triazole-pyrazine core supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.
-
Buchwald-Hartwig amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .
Optimized conditions :
| Reaction Type | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 65–78% |
| Buchwald | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 55–70% |
Stability and Degradation Pathways
-
Hydrolytic degradation : The chloro group hydrolyzes slowly in aqueous NaOH (pH >10) to form hydroxyl derivatives .
-
Photodegradation : UV exposure (254 nm) induces cleavage of the triazole ring, forming pyrazine-2,3-diamine .
Stability data :
| Condition | Half-Life | Major Degradant |
|---|---|---|
| pH 7.4, 25°C | >30 days | None |
| pH 12, 60°C | 8 hrs | 8-Hydroxy analog |
Comparative Reactivity of Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Biological Evaluation
Recent studies have highlighted the compound's role as a dual inhibitor of c-Met and VEGFR-2 kinases, which are critical in cancer proliferation and angiogenesis.
Antiproliferative Activity
A study evaluated various derivatives of [1,2,4]triazolo[4,3-a]pyrazine, including 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine. The compound exhibited significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| Hela | 1.28 ± 0.25 |
These results indicate that the compound is comparable to the lead compound foretinib in terms of efficacy against these cell lines .
Case Study 1: In Vitro Evaluation
In vitro studies using the MTT assay demonstrated that the introduction of the triazolo [4,3-a] pyrazine core significantly enhanced the antitumor activity of derivatives compared to other structures lacking this core .
Case Study 2: Molecular Docking Studies
Molecular docking simulations indicated that this compound binds effectively to c-Met and VEGFR-2 proteins. This binding affinity is crucial for its function as an inhibitor and suggests potential pathways for further drug development targeting these kinases .
Mechanism of Action
The mechanism of action of 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been found to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) group in 8-chloro-3-(trifluoromethyl)-triazolo-pyrazine is strongly electron-withdrawing, which polarizes the triazolo ring and may enhance binding to electrophilic biological targets . The 4-nitrophenyl group in compound 27 introduces significant polarity and π-stacking capability, which could influence solubility and receptor interactions .
Steric Effects :
Physicochemical and Spectral Data
Melting Points :
Spectroscopic Characterization :
- ¹H NMR : The target compound’s cyclopropylmethyl group would likely show distinct peaks at δ ~0.5–1.5 ppm for cyclopropane protons, contrasting with δ ~7.0–8.0 ppm aromatic signals in benzyl-substituted analogs .
- IR : Aromatic C-H stretches (~3000–3100 cm⁻¹) are absent in the cyclopropylmethyl derivative but prominent in 4-chlorobenzyl and nitrophenyl analogs .
Biological Activity
8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic compound belonging to the triazolo-pyrazine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, target pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chlorine atom at the 8-position.
- A cyclopropylmethyl group at the 3-position of the triazolo ring.
- A molecular formula of with a molecular weight of approximately 222.67 g/mol .
This structural configuration is crucial for its biological activity and interaction with various targets in cellular pathways.
Research indicates that this compound primarily functions as an inhibitor of specific kinases involved in cancer progression. It has been identified as a dual inhibitor targeting:
- c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
- VEGFR-2 : A key player in angiogenesis.
These targets are critical in various cancers, making this compound a candidate for further therapeutic development.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Notably, it has been shown to induce apoptosis in these cell lines through mechanisms involving cell cycle arrest and apoptosis signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals significant insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated triazole-pyrazine with cyclopropylmethyl group | Dual c-Met/VEGFR-2 inhibitor |
| 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | Methyl group instead of cyclopropylmethyl | Moderate kinase inhibition |
| 8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Brominated derivative with cyclopropyl group | Enhanced binding affinity |
| 7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Different position of chlorine atom | Potentially lower activity |
This table highlights how modifications to the core structure can influence biological activity and specificity against various targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects on multiple cancer cell lines using MTT assays. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives.
- Kinase Inhibition Studies : Another research effort evaluated the inhibitory activity against c-Met kinase. The compound demonstrated an IC50 value comparable to established inhibitors like Foretinib.
Q & A
Q. What synthetic strategies are commonly employed to construct the [1,2,4]triazolo[4,3-a]pyrazine core with an 8-chloro substituent?
The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization of hydrazine derivatives with reactive intermediates. For 8-chloro derivatives, a key approach involves:
- Step 1: Reacting 2-hydrazinylpyrazine precursors with chloro-containing electrophiles (e.g., chlorosulfonic acid or phosphorus oxychloride) under reflux conditions to introduce the chlorine atom at position 8 .
- Step 2: Cyclization via thermal or acid-catalyzed reactions. For example, heating hydrazides with aldehydes or ketones in acidic media (e.g., HCl) forms the triazole ring .
Key Data:
| Reaction Component | Conditions | Yield |
|---|---|---|
| Hydrazide + POCl₃ | Reflux, 6h | 85–99% |
| Chlorosulfonic acid | 60°C, 3h | 67–75% |
Q. Which spectroscopic techniques are critical for characterizing 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine?
Essential techniques include:
- ¹H/¹³C NMR: To confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and chlorine’s deshielding effects on adjacent carbons) .
- IR Spectroscopy: Identification of C-Cl stretches (~550–650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.059 for C₉H₁₀ClN₅) .
Example NMR Data:
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-8 | 8.65 | Singlet | Chlorinated pyrazine |
| H-Cyclopropane | 1.2–1.5 | Multiplet | Cyclopropylmethyl |
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the triazolo pyrazine core?
Regioselectivity is influenced by:
- Electrophilic Substitution: Chlorine at position 8 directs electrophiles to position 6 due to its electron-withdrawing effect .
- Reaction Conditions: For example, using thioglycolic acid under basic conditions selectively modifies position 3, while aldehydes target position 6 .
- Thermal Rearrangements: Dimroth-like rearrangements (e.g., in [1,2,4]triazolo[4,3-a]pyridines) can alter substituent positions; controlled heating (60–100°C) mitigates this .
Q. What strategies resolve contradictory spectral data in structural elucidation?
- 2D NMR (COSY, HSQC): Differentiates overlapping signals (e.g., cyclopropylmethyl protons vs. triazole ring protons) .
- X-Ray Crystallography: Definitive confirmation of regiochemistry, as applied to triazolo[4,3-a]pyridines .
- Isotopic Labeling: ¹⁵N-labeled precursors clarify nitrogen connectivity in ambiguous cases .
Q. How can the cyclopropylmethyl group be introduced at position 3 without side reactions?
- Alkylation of Hydrazides: React 8-chloro-triazolo precursors with cyclopropylmethyl bromide in polar aprotic solvents (e.g., DMF) at 80°C for 12h .
- Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling for sterically hindered substrates .
Optimization Tips: - Use excess cyclopropylmethyl halide (1.5 equiv) to improve yield.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) .
Q. What in vitro assays are suitable for evaluating adenosine receptor affinity of this compound?
- Radioligand Binding Assays: Use ³H-labeled adenosine A₁/A₂ₐ receptor antagonists (e.g., ³H-DPCPX for A₁) in HEK293 cells expressing human receptors .
- Functional cAMP Assays: Measure inhibition of forskolin-induced cAMP production (IC₅₀ values <100 nM indicate high potency) .
Example Data:
| Receptor | Kᵢ (nM) | Selectivity (A₁/A₂ₐ) |
|---|---|---|
| A₁ | 12.3 | 5.7-fold |
| A₂ₐ | 70.1 | — |
Q. How do steric effects from the cyclopropylmethyl group influence pharmacological activity?
Q. What purification methods ensure high purity (>95%) for this compound?
Q. Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
